molecular formula C14H20N4O3 B2544303 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide CAS No. 256958-68-6

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide

Cat. No.: B2544303
CAS No.: 256958-68-6
M. Wt: 292.339
InChI Key: VUGWHBVWPXSHLY-UHFFFAOYSA-N
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Description

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide is a chemical compound with a complex structure that includes a piperazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide typically involves the reaction of 4-nitrophenylpiperazine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide: Similar structure but with a methoxy group instead of a nitro group.

    4-Nitrophenylpiperazine: Lacks the 2-methylpropanamide moiety.

    N-(4-Nitrophenyl)piperazine: Similar but without the 2-methyl group.

Uniqueness

2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide is unique due to the combination of the nitrophenyl group and the piperazine ring, which imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

2-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-14(2,13(15)19)17-9-7-16(8-10-17)11-3-5-12(6-4-11)18(20)21/h3-6H,7-10H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGWHBVWPXSHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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